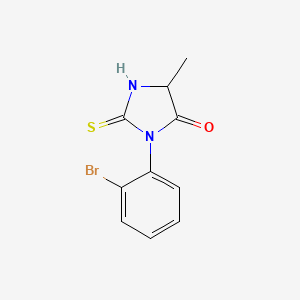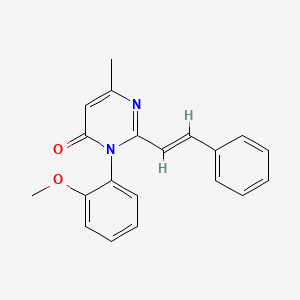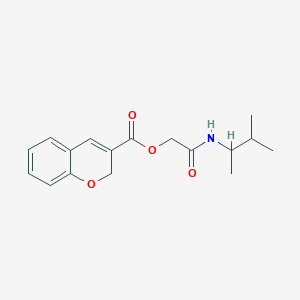
1-(4-Benzoylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzoylphenyl)guanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine group attached to a benzoylphenyl moiety. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications.
准备方法
The synthesis of 1-(4-Benzoylphenyl)guanidine typically involves the reaction of 4-benzoylphenyl isocyanate with an amine source under controlled conditions. One common method is the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .
Industrial production methods for guanidines often involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions. For example, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
化学反应分析
1-(4-Benzoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
科学研究应用
1-(4-Benzoylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
作用机制
The mechanism of action of 1-(4-Benzoylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
相似化合物的比较
1-(4-Benzoylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar basicity and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and tetrahydropyrimidines contain cyclic structures and are known for their unique properties as superbases and organocatalysts.
Guanidine-containing natural products: Natural products such as saxitoxins and tetrodotoxins contain guanidine groups and are known for their potent biological activities.
属性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-(4-benzoylphenyl)guanidine |
InChI |
InChI=1S/C14H13N3O/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H,(H4,15,16,17) |
InChI 键 |
DQULKEACJQUYBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



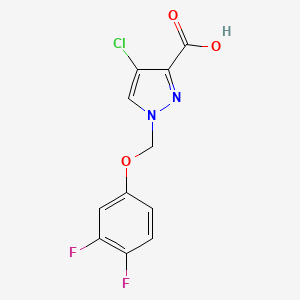

![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
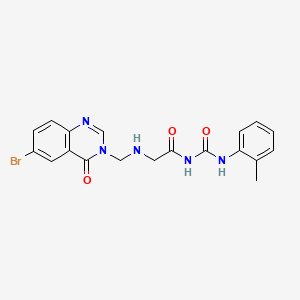

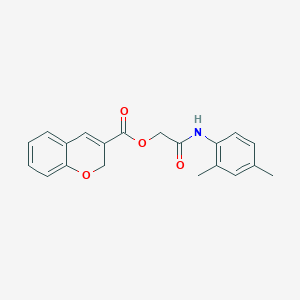
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
